3-Azido-5-tert-butylpyrrolidin-2-one
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Overview
Description
3-Azido-5-tert-butylpyrrolidin-2-one is a versatile pyrrolidine derivative known for its unique blend of reactivity and stability. This compound, with a molecular weight of 182.2 g/mol, is characterized by the presence of an azido group, which is a 1,3-dipolar functional group consisting of three nitrogen atoms linked in a linear fashion . The azido group is known for its high reactivity, making this compound a valuable asset in various chemical research and development endeavors .
Preparation Methods
One common method is the diazotization of an amine precursor followed by azidation using sodium azide as the azide ion source . This two-step reaction is efficient and widely used in laboratory settings. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
3-Azido-5-tert-butylpyrrolidin-2-one undergoes various chemical reactions due to the presence of the reactive azido group. Some of the common reactions include:
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst.
These reactions are typically carried out under mild conditions, making this compound a versatile intermediate in organic synthesis.
Scientific Research Applications
3-Azido-5-tert-butylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is utilized in the development of molecular probes and bioorthogonal chemistry.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of high-performance materials and polymers.
Mechanism of Action
The mechanism of action of 3-Azido-5-tert-butylpyrrolidin-2-one is primarily attributed to the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings that can interact with various molecular targets . These interactions can modulate biological pathways, making the compound useful in drug development and molecular biology .
Comparison with Similar Compounds
3-Azido-5-tert-butylpyrrolidin-2-one can be compared with other azido-containing pyrrolidinone derivatives. Similar compounds include:
3-Azido-5-methylpyrrolidin-2-one: Similar structure but with a methyl group instead of a tert-butyl group.
3-Azido-5-ethylpyrrolidin-2-one: Contains an ethyl group instead of a tert-butyl group.
The uniqueness of this compound lies in the presence of the bulky tert-butyl group, which can influence the steric and electronic properties of the compound, making it distinct in its reactivity and applications .
Properties
IUPAC Name |
3-azido-5-tert-butylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-8(2,3)6-4-5(11-12-9)7(13)10-6/h5-6H,4H2,1-3H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWXFRVPIGPBIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(C(=O)N1)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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